7-Octadecanone
Description
Contextualization within Long-Chain Aliphatic Ketone Chemistry
Long-chain aliphatic ketones are organic compounds characterized by a carbonyl group (C=O) positioned within a lengthy carbon chain. libretexts.org This class of molecules includes 7-Octadecanone. The carbonyl group's polarity, arising from the difference in electronegativity between the carbon and oxygen atoms, makes these molecules reactive, though they are generally more resistant to oxidation than their aldehyde counterparts. libretexts.orggeeksforgeeks.org
A defining feature of long-chain ketones is their solubility. While smaller ketones like acetone (B3395972) are miscible with water, the solubility of long-chain ketones in aqueous solutions diminishes significantly as the hydrophobic alkyl chain lengthens. libretexts.orgspectroscopyonline.com This property makes them more soluble in organic solvents. geeksforgeeks.org Their physical state at room temperature can range from liquid to solid, with waxy characteristics becoming more common in longer chains. cymitquimica.com These ketones are valuable as intermediates in organic synthesis, for instance, in the production of surfactants and other complex molecules. ontosight.ai
Overview of Research Trajectories on this compound and Analogous Octadecanones
Research into this compound and its isomers is multifaceted, spanning from natural product identification to complex organic synthesis. This compound itself has been identified in natural sources such as chamomile. While specific applications are still under investigation, it is recognized as a potential precursor for synthesizing various other chemical products.
The study of analogous octadecanones reveals diverse research interests. Several isomers have been identified in a range of natural organisms, prompting investigations into their biological activities. For example, 2-Octadecanone has been found in plants like Vaccinium macrocarpon (cranberry), while 3-Octadecanone is noted for its use in the food and cosmetic industries and has been shown to have antimicrobial properties. nih.govlookchem.com Similarly, 8-Octadecanone (B13788514), isolated from the leaf extract of Rhynchosia minima, has demonstrated antimicrobial activity, making it a subject of interest for pharmaceutical research. researchgate.net The analysis of the wild mushroom Phellinus pectinatus has identified the presence of 9-Octadecanone (B103580), further highlighting the prevalence of these ketones in nature. jchr.orgresearchgate.net
A particularly prominent research trajectory involves methyl-branched octadecanones, which function as insect sex pheromones. researchgate.net Extensive research has focused on compounds like 6-methyl-2-octadecanone and 14-methyl-2-octadecanone, which are sex pheromone components of the lichen moth Lyclene dharma dharma. tandfonline.comresearchgate.netnih.gov A significant area of chemical research is the enantioselective synthesis of these complex molecules. tandfonline.comnih.gov Determining the precise stereochemistry is crucial, as biological activity is often specific to a single stereoisomer. researchgate.netnih.gov This line of inquiry underscores the importance of octadecanone structures in chemical ecology and the development of new methods in asymmetric synthesis. scirp.org
Comparative Data on Select Octadecanone Isomers
| Compound Name | CAS Number | Melting Point (°C) | Notable Research Finding/Source | Reference |
|---|---|---|---|---|
| 2-Octadecanone | 7373-13-9 | Not specified | Identified in Vaccinium macrocarpon (cranberry). | nih.gov |
| 3-Octadecanone | 18261-92-2 | 51°C | Used in food and cosmetic industries; possesses antimicrobial properties. | lookchem.com |
| This compound | 18277-00-4 | Not specified | Identified in chamomile. | |
| 8-Octadecanone | 79246-41-6 | Not specified | Identified as a bioactive antimicrobial compound in Rhynchosia minima. | |
| 9-Octadecanone | 18394-00-8 | ~47°C | Identified in the wild mushroom Phellinus pectinatus. | jchr.orgnist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-10-11-12-13-15-17-18(19)16-14-8-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQOJAVJSCPMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336803 | |
| Record name | 7-Octadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18277-00-4 | |
| Record name | 7-Octadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Octadecanone and Its Isomers
Classical Organic Synthesis Approaches to Octadecanones
Traditional methods for synthesizing ketones, including octadecanones, have long relied on well-established reactions such as the oxidation of secondary alcohols and various acylation strategies.
Oxidation Reactions of Long-Chain Secondary Alcohols
The oxidation of secondary alcohols is a primary and widely used method for the preparation of ketones. geeksforgeeks.orgck12.orgchemguide.co.uklibretexts.org In this approach, a long-chain secondary alcohol, such as 7-octadecanol, is treated with an oxidizing agent to convert the hydroxyl group into a carbonyl group, yielding the corresponding ketone, 7-octadecanone.
Common oxidizing agents for this transformation include chromium-based reagents like chromic acid (H₂CrO₄), often prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), as well as potassium permanganate (B83412) (KMnO₄) and sodium or potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of an acid. geeksforgeeks.orgchemguide.co.uklibretexts.org Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can also be employed to convert secondary alcohols to ketones. libretexts.org The general mechanism involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group. libretexts.org Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, secondary alcohols are selectively oxidized to ketones, and the reaction typically stops at this stage. chemguide.co.uklibretexts.org
The choice of oxidizing agent and reaction conditions can be tailored to optimize the yield and purity of the desired octadecanone isomer. For instance, the synthesis of 8-octadecanone (B13788514) can be achieved through the oxidation of 8-octadecanol (B8747906) using reagents like the Jones reagent.
Acylation Strategies for Ketone Formation
Acylation reactions provide another classical route to ketones, involving the introduction of an acyl group (R-C=O) into a molecule. ck12.org Several acylation strategies can be adapted for the synthesis of long-chain ketones like this compound.
One prominent method is Friedel-Crafts acylation , where an aromatic ring is acylated using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aromatic ketone. ck12.orglibretexts.org While this method is primarily for aromatic ketones, variations can be used to synthesize aliphatic ketones.
A more direct approach for aliphatic ketones involves the reaction of an organometallic reagent with an acyl derivative. For example, the reaction of an acid chloride with a dialkylcopper lithium reagent (Gilman reagent) is a known method for preparing ketones. ck12.orglibretexts.org This allows for the coupling of two different alkyl groups to form an unsymmetrical ketone.
Furthermore, the acylation of a ketone's enolate with an ester, acid anhydride, or acid chloride can lead to the formation of a β-diketone. researchgate.net This process involves the replacement of an alpha-hydrogen atom of the ketone with an acyl group. researchgate.net While not a direct synthesis of a simple octadecanone, this highlights the versatility of acylation chemistry in constructing complex ketone structures. Recent advancements have also explored visible-light-induced dual catalysis for the direct benzylic acylation of hydrocarbons, offering a milder alternative to classical methods. kaust.edu.sa
Advanced and Sustainable Synthesis Techniques for C18 Ketones
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of novel techniques for the production of C18 ketones that aim to reduce waste, energy consumption, and the use of hazardous reagents.
Non-Thermal Plasma-Mediated Oxidation of Hydrocarbons
A promising and environmentally friendly approach for the synthesis of ketones is the use of non-thermal plasma. osti.govudel.edu This technique utilizes a partially ionized gas (plasma) containing energetic electrons, ions, and radicals to initiate chemical reactions at or near ambient temperature and pressure. osti.govudel.edunih.gov
In the context of C18 ketone synthesis, a pulsed dielectric barrier discharge (DBD) in a mixture of helium and oxygen has been used to functionalize n-octadecane. osti.govudel.edu This process leads to the formation of C18 secondary alcohols and ketones as the primary products, with reported molar yields of up to 29.2%. osti.govudel.edu The mechanism is believed to involve the abstraction of a hydrogen atom from the alkane chain by reactive oxygen species generated in the plasma, followed by further reactions to form the alcohol and ketone. osti.gov This method offers a catalyst-free and solvent-free alternative to traditional oxidation reactions. udel.edu Studies have shown that the oxidation of long-chain alkanes using this method occurs preferentially at secondary carbon atoms. osti.gov
Decarboxylative Ketonization of Fatty Acid Derivatives
Decarboxylative ketonization is an efficient and atom-economical method for synthesizing ketones from carboxylic acids. researchgate.netrsc.org This reaction involves the coupling of two carboxylic acid molecules with the elimination of one molecule of water and one molecule of carbon dioxide to form a symmetrical ketone. researchgate.net For the synthesis of an unsymmetrical ketone like this compound, a cross-ketonization reaction between two different carboxylic acids would be required.
The reaction is typically carried out in the presence of a metal oxide catalyst, such as iron oxides (FeO, Fe₃O₄, or Fe₂O₃) or zirconia-based catalysts. researchgate.netrsc.orggoogle.com Research has demonstrated the successful synthesis of ketones from stearic acid (a C18 fatty acid) using this method. researchgate.netresearchgate.net The process can be performed in the liquid phase, and introducing a ketone into the reaction medium that is identical or similar to the product can enhance the reaction. google.com This method is considered environmentally friendly as it can utilize renewable fatty acids derived from sources like palm oil. researchgate.netresearchgate.net Recent studies have focused on enhancing the efficiency of this process by using modified catalysts, such as vanadia-modified nickel on zirconia, for the cross-ketonization of C18 fatty acids with acetic acid to produce C19 ketones. rsc.org
Hydrocarbon Synthesis under Supercritical Conditions
Supercritical fluids, particularly supercritical water, offer a unique reaction medium for various chemical transformations, including the synthesis of hydrocarbons and their oxygenated derivatives. acs.orggoogle.comwikipedia.org Supercritical water exists at temperatures and pressures above its critical point (374 °C and 22.1 MPa), where it exhibits properties of both a liquid and a gas. wikipedia.org
Chemoenzymatic and Stereoselective Synthesis of Octadecanone Derivatives
The synthesis of specific long-chain aliphatic ketones such as this compound and its isomers is driven by their significance as chemical intermediates and, notably, as components of insect pheromones. Achieving high purity and stereoselectivity is often crucial for their biological activity. This section explores both chemoenzymatic strategies for ketone production and classical stereoselective methods for synthesizing methyl-branched octadecanone isomers.
Enzymatic Catalysis in Ketone Production and Functionalization
The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. sphinxsai.comuni-duesseldorf.de Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, which is particularly valuable for the synthesis of chiral molecules. sphinxsai.com
While the direct enzymatic synthesis of this compound is not extensively documented, general biocatalytic approaches for the production and functionalization of aliphatic ketones are well-established and applicable. One hybrid "Bio-Catalytic conversion" strategy involves engineering metabolic pathways in microorganisms like E. coli to produce carboxylic acids, which are then converted to ketones. nih.govresearchgate.net For instance, pathways can be designed to produce isovaleric acid and isocaproic acid, which are subsequently ketonized using solid base catalysts to yield industrial ketones like methyl isobutyl ketone (MIBK) and methyl isoamyl ketone (MIAK) with high yields. nih.govresearchgate.net This approach provides a general framework for manufacturing a variety of aliphatic ketones from renewable resources.
Enzymes are also pivotal in the functionalization of ketones. Alcohol dehydrogenases (ADHs), for example, are widely used for the stereoselective reduction of prochiral ketones to produce chiral alcohols, which are important industrial building blocks. sphinxsai.comfrontiersin.org This process often requires cofactor regeneration, for which various enzymatic systems have been developed. frontiersin.org Furthermore, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the insertion of an oxygen atom into a ketone, converting linear ketones into esters in a highly regio- and enantioselective manner. researchgate.net These enzymatic tools provide pathways to functionalized derivatives of long-chain ketones like octadecanones, offering access to a diverse range of chemical structures.
The table below summarizes representative biocatalytic reactions relevant to ketone production and functionalization.
| Enzyme Type | Reaction | Substrate/Product Example | Key Features |
| 2-Ketoacid Decarboxylase / Aldehyde Dehydrogenase | Carboxylic Acid Biosynthesis | Glucose → Isovaleric Acid | Engineered E. coli platform. nih.govresearchgate.net |
| Solid Base Catalyst | Ketonization | Isovaleric Acid → Methyl Isobutyl Ketone | Yields up to 84%. nih.gov |
| Alcohol Dehydrogenase (ADH) | Ketone Reduction | Prochiral Ketones → Chiral Alcohols | High stereoselectivity. sphinxsai.comfrontiersin.org |
| Baeyer-Villiger Monooxygenase (BVMO) | Ketone Oxidation | Linear Ketones → Esters | Regio- and enantioselective oxygen insertion. researchgate.net |
This table presents generalized examples of biocatalytic approaches for ketone synthesis and transformation.
Stereospecific Synthesis of Methyl-Branched Octadecanones via Wittig Reactions and Alkylation
Several isomers of this compound, specifically methyl-branched 2-octadecanones, are identified as sex pheromone components for various moth species, such as the Lichen moth, Lyclene dharma dharma. mdpi.comresearchgate.net The precise stereochemistry of these molecules is critical for their biological function, necessitating highly stereoselective synthetic routes. mdpi.com Classical organic synthesis methods, including the Wittig reaction and alkylation, have been successfully employed to construct these complex chiral molecules. researchgate.nettandfonline.com
The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. vedantu.comorganic-chemistry.org This reaction is a cornerstone in the synthesis of many complex natural products, including insect pheromones, as it allows for the precise placement of the double bond. core.ac.uk For the synthesis of methyl-branched octadecanones, the Wittig reaction is typically used to couple two smaller, chiral building blocks to construct the long carbon chain. tandfonline.comtandfonline.com The resulting alkene is then hydrogenated, and the ketone functionality is introduced, often via Wacker oxidation of a terminal alkene. mdpi.com
Alkylation of alkynes or other nucleophilic carbon species is another fundamental strategy for building the carbon skeleton of these pheromones. researchgate.nettandfonline.com This approach involves the formation of a new carbon-carbon single bond by reacting an alkyl halide with a suitable nucleophile. In the synthesis of methyl-branched octadecanones, chiral alkyl halides are often coupled with acetylides, followed by reduction of the alkyne to an alkane. tandfonline.com
A representative synthesis of (S)-14-methyloctadecan-2-one and (S)-6-methyloctadecan-2-one, isomers of this compound, demonstrates the application of these methods. The syntheses often start from commercially available chiral materials like (S)- or (R)-citronellal. researchgate.nettandfonline.com Through a multi-step sequence involving protection, oxidation, Wittig olefination or alkyne alkylation, and final functional group manipulation, the target ketones are obtained with high stereochemical purity. mdpi.comresearchgate.net
The table below outlines key steps in the synthesis of methyl-branched octadecanone isomers, highlighting the use of Wittig and alkylation reactions.
| Target Compound | Key Reaction | Starting Materials/Intermediates | Overall Yield | Reference |
| (S)-14-Methyloctadecan-2-one | Alkylation of Alkyne | (S)-Citronellal, Dodecyl Iodide | 11% (15 steps) | mdpi.comresearchgate.net |
| (S)-6-Methyloctadecan-2-one | Alkylation of Alkyne | (S)-Citronellal, Undecyl Iodide | 10% (13 steps) | mdpi.comresearchgate.net |
| 6,14-Dimethyl-2-octadecanone | Wittig Reaction (x2) | 1,7-Hexanediol | Not specified | tandfonline.com |
| (S)-14-Methyloctadecan-2-one | Grignard Cross-Coupling, Wacker Oxidation | Tetradecanoic acid, (S)-Evans' chiral auxiliary | 73% (from terminal alkene) | researchhub.com |
This table summarizes published synthetic routes towards isomers of this compound, demonstrating the application of classical C-C bond-forming reactions.
Analytical and Characterization Techniques in Octadecanone Research
Chromatographic Separation and Mass Spectrometric Identification
Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental in the analysis of 7-octadecanone.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comf1000research.comresearchgate.net It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. researchgate.net In GC, the sample is vaporized and separated into its components as it travels through a capillary column. f1000research.com These separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. libretexts.org
Qualitative Analysis: The identification of this compound is achieved by comparing its retention time (the time it takes to pass through the GC column) and its mass spectrum with those of a known standard or with entries in a spectral library, such as the National Institute of Standards and Technology (NIST) library. libretexts.orgrjpponline.org The mass spectrum reveals the molecular weight of the compound and provides a characteristic fragmentation pattern that aids in its structural confirmation. libretexts.org For instance, the NIST database contains a mass spectrum for 8-octadecanone (B13788514) (an isomer of this compound) with a main library entry number of 113207, showing a top peak at m/z 57. nih.gov
Quantitative Analysis: GC-MS is also employed for the quantitative analysis of this compound, which determines the amount of the compound present in a sample. libretexts.orgscione.com This is typically achieved by measuring the area under the peak corresponding to this compound in the chromatogram. libretexts.org The peak area is proportional to the concentration of the analyte. libretexts.org To ensure accuracy, a calibration curve is often created using standards of known concentrations, or an internal standard is used. libretexts.org
Table 1: Selected Research Findings Using GC-MS for Ketone Analysis
| Study Focus | Sample Matrix | Key Findings Related to Ketones |
|---|---|---|
| Analysis of tortilla chips | Organic and non-organic tortilla chips | This compound was identified as one of the chemical constituents. wmich.edu |
| Bioactive constituents of Brassica oleracea | Ethanol extract of leaves | GC-MS analysis identified 77 bioactive compounds, though this compound was not explicitly listed among the primary examples. f1000research.com |
| Phytochemical constituents of Ceropegia species | Chloroform and methanol (B129727) extracts | 8-Pentadecanone was identified, showcasing the utility of GC-MS in identifying ketones in plant extracts. rjpponline.org |
Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GCxGC-MS) for Enhanced Resolution
For highly complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced resolution. birmingham.ac.uksepsolve.comgcms.cz This technique employs two different GC columns connected in series. birmingham.ac.uk The effluent from the first column is continuously transferred in small fractions to the second, shorter column for further separation. sepsolve.com This results in a two-dimensional chromatogram with an ordered structure, which is particularly useful for separating isomeric compounds and resolving minor components from a complex background matrix. birmingham.ac.ukazom.com The increased peak capacity and improved signal-to-noise ratio make GCxGC-MS a powerful tool for detailed sample characterization. gcms.cz
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules, including this compound. researchgate.netmdpi.com It provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). mdpi.comnih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum, the precise connectivity and spatial arrangement of atoms within the molecule can be determined. mdpi.com One- and two-dimensional NMR techniques are employed to fully characterize the molecular structure. nih.govmdpi.com While direct NMR studies specifically on this compound are not extensively detailed in the provided context, the technique's general applicability for elucidating the structures of ketones and other organic compounds is well-established. researchgate.netmdpi.com
Functional Group Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical method used to identify the functional groups present in a molecule. pressbooks.pubnih.govrtilab.com When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies that correspond to the vibrational modes of their chemical bonds. upi.edu This absorption pattern creates a unique spectral fingerprint. rtilab.com For this compound, the most characteristic absorption band in its FTIR spectrum would be the strong peak corresponding to the carbonyl (C=O) group of the ketone, typically appearing in the range of 1700-1725 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations from the long alkyl chains would also be present. researchgate.net FTIR is valuable for confirming the presence of the ketone functional group and for quality control purposes. nih.govrtilab.com
Advanced Methodologies for Volatile Organic Compound (VOC) Profiling
The analysis of this compound, often present as a volatile organic compound (VOC), benefits from advanced sample preparation techniques that concentrate the analyte before instrumental analysis.
Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) for Sample Preparation
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and efficient sample preparation technique for extracting VOCs from various matrices. nih.govmdpi.com It utilizes a fused silica (B1680970) fiber coated with a sorbent material. mdpi.com This fiber is exposed to the sample (or its headspace), where analytes partition onto the sorbent phase. mdpi.com The fiber is then directly introduced into the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov SPME is widely used for profiling VOCs in food, environmental, and biological samples. mdpi.comnih.govresearchgate.net
Stir Bar Sorptive Extraction (SBSE) is an advancement of SPME that offers a significantly larger volume of the sorptive phase, typically polydimethylsiloxane (B3030410) (PDMS), coated onto a magnetic stir bar. mdpi.comresearchgate.net This increased phase volume leads to higher extraction efficiency and greater sensitivity, especially for trace-level analysis. researchgate.netgcms.cz The stir bar is placed in a liquid sample and stirred for a set time to allow for the extraction of analytes. mdpi.com Following extraction, the analytes are typically desorbed thermally for GC-MS analysis. researchgate.net SBSE is a powerful tool for the enrichment of volatile and semi-volatile compounds from aqueous samples. gcms.cznih.gov
Table 2: Comparison of SPME and SBSE Techniques
| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |
|---|---|---|
| Principle | Sorptive extraction using a coated fiber. mdpi.com | Sorptive extraction using a coated magnetic stir bar. mdpi.com |
| Sorbent Volume | Smaller (e.g., ~0.5 µL). gcms.cz | Larger (e.g., 50-300 µL). gcms.cz |
| Sensitivity | Good for many applications. mdpi.com | Higher sensitivity due to larger sorbent volume. researchgate.netgcms.cz |
| Primary Use | Extraction of VOCs from liquid or headspace. nih.gov | Extraction and enrichment of VOCs from liquid samples. mdpi.comnih.gov |
| Advantages | Solvent-free, fast, reproducible. nih.gov | Higher recovery and sensitivity compared to SPME. gcms.cz |
Application of Machine Learning Tools in Ketone Detection and Characterization
The integration of machine learning (ML) into analytical chemistry has provided powerful tools for the detection and characterization of chemical compounds, including ketones like this compound. These computational techniques excel at identifying patterns in complex datasets generated by analytical instruments, offering enhanced speed and accuracy in chemical analysis.
Machine learning models, particularly those for classification and clustering, are being applied to interpret spectroscopic and chromatographic data. In the context of ketone characterization, ML algorithms can be trained on large libraries of infrared (IR) spectra to distinguish between molecules containing a carbonyl group and those without. acs.org For instance, a binary classification model can be developed to identify the characteristic carbonyl absorption bands in the IR spectrum, which for ketones typically appear in the 1700–1750 cm⁻¹ range. Further, multiclass classification algorithms can be employed to differentiate between various types of carbonyl compounds, such as ketones, carboxylic acids, and esters, based on subtle differences in their spectral features. acs.org However, the accuracy for specific ketone identification can be lower compared to other carbonyls if they lack other distinctive spectral features besides the carbonyl stretch. acs.org
Unsupervised machine learning algorithms, such as K-means clustering and Fuzzy C-Means (FCM) clustering, have also been utilized for ketone detection. iospress.nliospress.nl These methods are particularly useful in applications like colorimetric tests, where they can segment images based on color characteristics to determine the concentration of ketone bodies. iospress.nliospress.nl In a more advanced application, supervised ML models like extreme gradient boosting have been developed to predict elevated ketone body levels from dynamic data, such as that obtained from continuous glucose monitoring (CGM) and insulin (B600854) delivery systems. researchgate.netnih.gov These models integrate multiple data features to provide predictive risk assessments. researchgate.netnih.gov
While direct machine learning applications for the specific identification of this compound are not widely documented, the established methodologies for general ketone detection are readily adaptable. An ML model could be trained on a dataset comprising Gas Chromatography-Mass Spectrometry (GC-MS) or spectroscopic data (¹H-NMR, ¹³C-NMR, IR) from this compound and its isomers (e.g., 8-Octadecanone, 9-Octadecanone) to enable its rapid and accurate identification in complex mixtures. nih.govvulcanchem.com
Table 1: Machine Learning Approaches in Ketone Analysis
| Machine Learning Technique | Application | Input Data Type | Key Findings/Purpose | Reference(s) |
|---|---|---|---|---|
| Binary Classification | Functional Group Identification | Infrared (IR) Absorption Spectra | Distinguishes between carbonyl-containing and non-carbonyl-containing molecules. | acs.org |
| Multiclass Classification | Carbonyl Compound Differentiation | Infrared (IR) Absorption Spectra | Predicts whether a carbonyl-containing molecule is a ketone, carboxylic acid, or another type. | acs.org |
| K-means Clustering | Ketosis Detection | Colorimetric Test Images | Clusters image pixels to segment colors corresponding to different ketone levels; noted for speed and low computational complexity. | iospress.nl |
| Fuzzy C Means (FCM) Clustering | Ketosis Detection | Colorimetric Test Images | Clusters image pixels for color-based segmentation to detect ketone levels. | iospress.nl |
| Extreme Gradient Boosting | Prediction of Elevated Ketone Bodies | Continuous Glucose Monitoring (CGM) and Insulin Data | Integrates various data features to predict the risk of elevated ketone bodies in diabetic patients. | researchgate.netnih.gov |
Chiral Analysis of Octadecanone Stereoisomers via High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. Its application extends to the challenging task of separating stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. While this compound itself is an achiral molecule, chiral analysis becomes crucial for its substituted derivatives or isomers that possess one or more chiral centers, such as those with methyl branches along the alkyl chain. pherobase.com The analysis of stereoisomer composition is vital as different enantiomers or diastereomers can exhibit distinct biological activities. nih.gov
The separation of enantiomers by HPLC is typically achieved through two main strategies. The first and most direct approach involves the use of a Chiral Stationary Phase (CSP). CSPs are packed into the HPLC column and create a chiral environment where the enantiomers of an analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation. For the separation of a broad range of enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often recommended. The separation can be performed under normal-phase, polar organic, or reversed-phase conditions, and the choice of mobile phase is critical for achieving optimal resolution.
The second strategy involves chiral derivatization. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column. This approach is particularly powerful when using fluorescent derivatization reagents, as it significantly enhances detection sensitivity, enabling the analysis of compounds at femtomole levels. nih.gov This method has been successfully applied to determine the absolute configuration and stereoisomer composition of natural products with chiral branched alkyl chains, including long-chain alcohols and amines. nih.gov The combination of chiral derivatization with two-dimensional HPLC provides a robust tool for analyzing the stereoisomers in complex crude samples. nih.gov
Research on the chiral separation of specific octadecanone stereoisomers is limited, but methodologies developed for other chiral molecules, such as pesticides and natural products, provide a clear framework. For example, the chiral separation of pesticide stereoisomers has been achieved using both normal-phase (e.g., n-hexane/isopropanol) and reversed-phase (e.g., methanol/water) chromatography on analytical chiral columns. ajol.info
Table 2: Exemplary HPLC Conditions for Chiral Separations
| Analyte Type | HPLC Method | Column Type | Mobile Phase | Detection | Reference(s) |
|---|---|---|---|---|---|
| Chlordane Stereoisomers | Normal Phase Chiral HPLC | Analytical Chiral Column (250 mm x 4.6 mm) | 90% n-Hexane / 10% Isopropanol | UV (230 nm) | ajol.info |
| Acetochlor Enantiomers | Reverse Phase Chiral HPLC | Analytical Chiral Column (250 mm x 4.6 mm) | 70% Methanol / 30% Water | UV (270 nm) | ajol.info |
| Anteiso Fatty Acids (as diastereomers) | Reverse Phase HPLC with Chiral Derivatization | Standard RP Column | Acetonitrile/Water | Fluorescence | nih.gov |
| General Enantiomers | Normal Phase Chiral HPLC | Astec Cellulose DMP | Varies (e.g., Hexane/Ethanol) | UV | |
Metabolic Transformations and Enzymatic Pathways of Octadecanones
Oxidative and Reductive Biotransformations of Ketones
The metabolism of ketones like 7-Octadecanone is largely governed by oxidative and reductive enzymatic reactions. These biotransformations are critical for altering the structure of the ketone, which can lead to its degradation or the formation of new bioactive molecules.
Oxidative Biotransformations:
A key oxidative pathway for ketones involves Baeyer-Villiger monooxygenases (BVMOs). These flavin-dependent enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. plos.orgresearchgate.net This reaction is a powerful tool in synthetic chemistry and a crucial step in the metabolic pathways of various organisms. researchgate.net For an asymmetrical long-chain ketone like this compound, the regioselectivity of the BVMO is a critical factor, determining which carbon-carbon bond is cleaved and thus which two smaller molecules are formed. pressbooks.pub The products of this oxidation can then be further metabolized, for instance, through hydrolysis of the resulting ester to an alcohol and a carboxylic acid. nih.gov
The mechanism of BVMOs involves the use of a reduced flavin cofactor (FADH₂) and molecular oxygen to form a reactive peroxyflavin intermediate. This intermediate then attacks the carbonyl carbon of the ketone, leading to a tetrahedral intermediate known as the Criegee intermediate. The subsequent rearrangement and breakdown of this intermediate results in the formation of an ester. plos.org
Reductive Biotransformations:
The reduction of the carbonyl group of ketones to a secondary alcohol is another major metabolic route. This reaction is catalyzed by a large group of enzymes known as carbonyl reductases, which belong to the short-chain dehydrogenases/reductases (SDR) and aldo-keto reductases (AKR) superfamilies. nih.govnih.gov These enzymes typically utilize NADPH as a cofactor to deliver a hydride ion to the carbonyl carbon, resulting in the formation of a hydroxyl group. wikipedia.org The resulting secondary alcohol is more polar than the parent ketone, which can facilitate its further conjugation and excretion. inchem.org Several carbonyl reductases have been identified with broad substrate specificity, capable of acting on a variety of aliphatic and aromatic ketones. rsc.orgscbt.com
Nucleophilic Substitution Reactions in Biological Contexts
While classic SN1 and SN2 reactions are fundamental in organic chemistry, their direct equivalents in biological systems often involve enzymatic catalysis to facilitate the substitution at a carbonyl carbon. In the context of ketones like this compound, nucleophilic attack at the electrophilic carbonyl carbon is a key reaction step. researchgate.net
Biologically relevant nucleophiles such as water, amines, and thiols can attack the carbonyl carbon. The addition of water, or hydration, to a ketone forms a gem-diol, although this is typically an equilibrium that favors the ketone. khanacademy.org
A more significant biological nucleophilic reaction is the formation of imines (Schiff bases) through the reaction of the ketone with a primary amine. This reaction proceeds through a tetrahedral intermediate which then dehydrates to form the C=N double bond of the imine. bu.edu This type of reaction is crucial in many enzymatic mechanisms, including those involving the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov
Another important reaction is the formation of hemiacetals and acetals from the reaction of a ketone with an alcohol. In a biological setting, this can occur with sugar moieties or other hydroxyl-containing biomolecules, often catalyzed by enzymes. oxfordsciencetrove.com While direct evidence for enzymatic nucleophilic substitution on this compound is not abundant, the general principles of carbonyl chemistry in a biological environment suggest these as plausible transformation pathways.
Enzymatic Reaction Mechanisms and Novel Enzyme Design for Ketone Conversions
The enzymes responsible for ketone transformations possess sophisticated active sites that facilitate specific chemical reactions. Understanding these mechanisms is crucial for designing novel enzymes with desired catalytic properties.
Enzymatic Reaction Mechanisms:
Baeyer-Villiger Monooxygenases (BVMOs): As previously mentioned, BVMOs utilize a flavin cofactor. The active site of these enzymes is designed to bind both the ketone substrate and the NADPH cofactor, positioning them for efficient reaction with molecular oxygen to form the peroxyflavin intermediate and subsequent attack on the ketone. plos.orgnih.gov The regioselectivity of the oxygen insertion is controlled by the specific amino acid residues within the active site that orient the ketone substrate. pressbooks.pub
Carbonyl Reductases: These enzymes, part of the SDR and AKR superfamilies, have a conserved catalytic triad (B1167595) of amino acids (typically Ser-Tyr-Lys) that, along with the NADPH cofactor, facilitates the hydride transfer to the ketone's carbonyl carbon. nih.gov The stereoselectivity of the reduction, producing either an (R)- or (S)-alcohol, is determined by how the ketone is positioned within the active site. wikipedia.org
Novel Enzyme Design:
Advances in protein engineering, including rational design and directed evolution, have enabled the creation of novel enzymes with enhanced or altered activities towards ketones. rsc.org By mutating key amino acid residues in the active site, researchers have been able to:
Alter the substrate specificity to accommodate larger or different types of ketones. thermofisher.com
Improve the catalytic efficiency (kcat/KM). rsc.org
Change the regioselectivity of BVMOs to produce desired ester products. pressbooks.pub
Switch the cofactor dependency from NADPH to the more cost-effective NADH for industrial applications. nih.gov
These engineered biocatalysts have significant potential in various applications, from the synthesis of fine chemicals and pharmaceuticals to bioremediation. researchgate.net
Integration within Lipid Metabolism Pathways and Ketone Body Metabolism
Long-chain aliphatic ketones like this compound are structurally related to fatty acids and can potentially be integrated into lipid metabolism.
Integration with Lipid Metabolism:
The breakdown of long-chain fatty acids occurs primarily through the β-oxidation pathway in the mitochondria. wikipedia.orgnih.gov For a molecule like this compound to enter this pathway, it would likely need to be converted into a fatty acid or a derivative that can be recognized by the β-oxidation enzymes. One possibility is the aforementioned Baeyer-Villiger oxidation, which would cleave the 18-carbon chain into two smaller molecules, an ester which can then be hydrolyzed to a carboxylic acid and an alcohol. These could then potentially enter their respective metabolic pathways. For example, the resulting carboxylic acid could be activated to its acyl-CoA derivative and undergo β-oxidation. nih.govaocs.org
Alternatively, reduction of the ketone to a secondary alcohol, followed by further oxidation or other modifications, could also prepare the molecule for entry into fatty acid metabolism. The subterminal oxidation of alkanes to secondary alcohols and then ketones is a known microbial pathway, suggesting that the reverse reduction is also plausible. nih.gov
Connection to Ketone Body Metabolism:
Ketone body metabolism primarily deals with the production and utilization of small, water-soluble molecules (acetoacetate, β-hydroxybutyrate, and acetone) derived from the breakdown of fatty acids in the liver, especially during periods of fasting or low carbohydrate intake. openstax.orgchimia.ch If this compound is broken down via pathways like β-oxidation, it would yield acetyl-CoA units. scbt.com An excess of acetyl-CoA, beyond the capacity of the citric acid cycle, is the primary trigger for ketogenesis in the liver. mdpi.com Therefore, the catabolism of this compound could contribute to the pool of acetyl-CoA and indirectly influence the rate of ketone body synthesis. acs.org It is important to note that this compound itself is not a "ketone body" in the metabolic sense, as this term is reserved for the three specific small molecules produced during ketogenesis.
Future Research Directions and Translational Perspectives for 7 Octadecanone
Development of Novel and Highly Selective Synthetic Routes
While 7-Octadecanone can be isolated from natural sources, chemical synthesis is crucial for producing larger quantities for research and potential applications. Current synthetic methods often involve the oxidation of corresponding alcohol precursors. However, the development of novel and more selective synthetic pathways is a significant area of future research.
Future synthetic strategies could focus on:
Catalytic Systems: Exploring new catalytic systems that can achieve high selectivity for the ketone at the C-7 position of the octadecane (B175841) chain, minimizing the formation of isomers and byproducts. This could involve the use of transition metal catalysts or organocatalysts.
Enzymatic Synthesis: Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis. researchgate.net Research into enzymes that can selectively oxidize long-chain alkanes or alcohols to this compound could provide a sustainable and efficient production method.
Flow Chemistry: The use of microreactor technology and flow chemistry could enable better control over reaction parameters, leading to higher yields and purity. This approach can also facilitate safer and more scalable production.
Recent synthetic efforts in analogous long-chain ketones, such as those found in insect pheromones, have utilized methods like Wacker oxidation of terminal alkenes and Grignard cross-coupling reactions. nih.govresearchgate.net These approaches could be adapted and optimized for the synthesis of this compound, potentially offering improved efficiency and stereocontrol where applicable.
Elucidation of Molecular Mechanisms Underpinning Biological Activities
This compound has been identified as a bioactive compound with potential antimicrobial properties. rjpponline.org However, the precise molecular mechanisms behind these activities are not yet fully understood. Future research should aim to elucidate these mechanisms to validate its therapeutic potential.
Key research questions to address include:
Target Identification: Identifying the specific cellular targets of this compound in pathogenic microorganisms. This could involve proteomic and genomic approaches to pinpoint the proteins or pathways that are directly affected by the compound.
Membrane Interactions: Investigating the interaction of this compound with microbial cell membranes. Its long aliphatic chain suggests a potential to disrupt membrane integrity, a common mechanism for antimicrobial lipids.
Enzyme Inhibition: Exploring the possibility that this compound acts as an inhibitor of essential microbial enzymes. Docking studies and in vitro enzyme assays could reveal potential inhibitory activities. nih.gov
By understanding these molecular mechanisms, researchers can better predict the spectrum of activity, potential for resistance development, and opportunities for synergistic combinations with other antimicrobial agents.
Advanced Analytical Tool Development for In Situ and Real-Time Studies
To fully understand the biological and ecological roles of this compound, the development of advanced analytical tools for its detection and quantification in complex matrices is essential. cdc.gov Current methods often rely on chromatographic techniques coupled with mass spectrometry (GC-MS), which are powerful but typically require sample extraction and processing. jmb.or.kr
Future directions in analytical tool development include:
In Situ Probes: Designing and synthesizing fluorescent or otherwise tagged probes that can specifically bind to this compound, allowing for its visualization and tracking within living cells or organisms in real-time.
Biosensors: Developing highly sensitive and selective biosensors for the rapid detection of this compound in environmental or biological samples. This could involve the use of specific antibodies or enzymes immobilized on a transducer.
Advanced Mass Spectrometry Techniques: Employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) for more detailed structural elucidation and quantification of this compound and its metabolites in complex mixtures. americanpharmaceuticalreview.com Techniques like Laser Ablation-Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) could be explored for spatial analysis within tissues. gemresearch.ch
These advanced analytical methods will provide a deeper understanding of the compound's distribution, metabolism, and interactions in biological and ecological systems. sepscience.com
Exploration of Undiscovered Ecological Roles and Environmental Impacts
The presence of this compound in various plants and fungi suggests it may play important ecological roles. rjpponline.orgneliti.com For instance, it has been identified in essential oils and may contribute to the plant's defense against pathogens. Further research is needed to uncover the full extent of its ecological functions and to assess its potential environmental impact.
Areas for future ecological research include:
Allelopathic and Pheromonal Activity: Investigating whether this compound acts as an allelochemical, influencing the growth of neighboring plants, or as a pheromone, mediating communication between insects. nih.govresearchgate.net
Biodegradation and Environmental Fate: Studying the biodegradation pathways of this compound in soil and water to understand its persistence and potential for bioaccumulation in the environment. jmb.or.krmdpi.com This is crucial for assessing the environmental safety of any potential large-scale applications. wilderness.orgnih.goveuropa.eu
Understanding these ecological aspects is vital for a holistic assessment of this compound and for ensuring its sustainable use.
Rational Design of Octadecanone-Based Probes for Biological Systems
Leveraging the chemical structure of this compound, there is an opportunity to design and synthesize novel chemical probes for studying biological systems. These probes can be valuable tools for activity-based protein profiling (ABPP) and for identifying the molecular targets of this and related bioactive lipids. thermofisher.com
The design of such probes would involve:
Incorporation of Reporter Tags: Modifying the this compound structure to include reporter tags such as fluorophores or biotin (B1667282) for visualization and affinity purification, respectively. thermofisher.com
Photoaffinity Labeling: Introducing photoreactive groups into the molecule to allow for covalent cross-linking to its biological targets upon UV irradiation.
Click Chemistry Handles: Integrating bioorthogonal handles like alkynes or azides to enable versatile and specific labeling of the probe in complex biological environments.
Q & A
Q. What are the primary spectroscopic methods for identifying and characterizing 7-Octadecanone in experimental settings?
To confirm the identity and purity of this compound (CAS 18277-00-4, C₁₈H₃₆O), researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR for functional group analysis), gas chromatography-mass spectrometry (GC-MS) for molecular weight verification, and Fourier-transform infrared spectroscopy (FTIR) to detect ketone-specific C=O stretching vibrations (~1700–1750 cm⁻¹). Quantitative purity assessments can be performed via high-performance liquid chromatography (HPLC) with a non-polar stationary phase . For novel derivatives, X-ray crystallography may be necessary to resolve structural ambiguities .
Q. How can researchers design a reproducible synthesis protocol for this compound?
Synthesis protocols should follow established organic chemistry principles for ketone formation, such as oxidation of secondary alcohols (e.g., 7-Octadecanol) using oxidizing agents like Jones reagent or pyridinium chlorochromate. Reaction conditions (temperature, solvent, catalyst) must be optimized through iterative design of experiments (DoE) . Include detailed characterization data (NMR, melting point) in the methods section, and reference analogous procedures from peer-reviewed literature (e.g., protocols for structurally similar long-chain ketones) . For scalability, document deviations from literature methods and validate yields via gravimetric analysis .
Q. What statistical approaches are recommended for analyzing physicochemical data (e.g., solubility, melting point) of this compound?
Use regression analysis to model solubility in different solvents (e.g., ethanol, hexane) and error propagation techniques to quantify uncertainties in melting point measurements. For comparative studies, apply ANOVA to assess variability across experimental replicates. Raw data should be archived in supplementary materials, with metadata explaining instrumentation calibration and environmental controls (e.g., humidity) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Discrepancies in bioactivity (e.g., antimicrobial efficacy) may arise from differences in assay conditions (pH, temperature) or sample purity . To resolve contradictions:
- Perform orthogonal validation (e.g., replicate assays in independent labs).
- Conduct dose-response curves to establish EC₅₀ values under standardized conditions.
- Use principal component analysis (PCA) to identify confounding variables (e.g., solvent polarity, impurities) . Document all experimental parameters rigorously to enable meta-analysis .
Q. What computational strategies are effective for modeling the thermodynamic stability and reactivity of this compound?
Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties, bond dissociation energies, and reaction pathways. Validate models against experimental data (e.g., NMR chemical shifts, activation energies). For solvation effects, use implicit solvent models (e.g., COSMO). Open-source tools like Gaussian or ORCA are recommended for transparency .
Q. How can researchers optimize the extraction and isolation of this compound from complex matrices (e.g., plant extracts)?
Develop a solid-phase extraction (SPE) protocol using functionalized resins (e.g., C18 columns) to separate this compound from lipids and polar compounds. Optimize elution gradients via ultra-performance liquid chromatography (UPLC) coupled with evaporative light scattering detection (ELSD) . Validate recovery rates using isotope-labeled internal standards (e.g., deuterated this compound) .
Q. What methodologies are suitable for investigating the environmental fate and degradation pathways of this compound?
Conduct microcosm studies under controlled conditions to simulate biodegradation. Use LC-QTOF-MS to identify transformation products (e.g., hydroxylated or carboxylated derivatives). Apply kinetic modeling (e.g., first-order decay constants) to predict half-lives in soil or aquatic systems. Cite OECD guidelines for ecological risk assessment frameworks .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over commercial databases. Use SciFinder or Reaxys to trace synthetic routes and spectral data .
- Data Transparency : Archive raw spectra, chromatograms, and computational input files in repositories like Figshare or Zenodo .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
